![molecular formula C30H37N3O B14214386 N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea CAS No. 821008-07-5](/img/structure/B14214386.png)
N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential pharmacological applications, particularly as a ligand for the human CCR5 chemokine receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea typically involves the reaction of piperidine derivatives with benzyl and ethyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a selective ligand for the CCR5 chemokine receptor, which is involved in immune response regulation.
Industry: It may be used in the synthesis of other piperidine derivatives with industrial applications.
Mecanismo De Acción
The mechanism of action of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea involves its interaction with the CCR5 chemokine receptor. This receptor is a G protein-coupled receptor that plays a role in the immune system by mediating the effects of chemokines. The compound acts as a ligand, binding to the receptor and modulating its activity, which can influence immune responses and potentially provide therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is unique due to its specific structure, which includes both benzyl and ethyl groups attached to the urea moiety. This structural feature may contribute to its selectivity and potency as a ligand for the CCR5 receptor, distinguishing it from other similar compounds .
Propiedades
Número CAS |
821008-07-5 |
|---|---|
Fórmula molecular |
C30H37N3O |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-benzyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethylurea |
InChI |
InChI=1S/C30H37N3O/c1-2-33(30(34)31-24-25-12-6-3-7-13-25)28-18-21-32(22-19-28)23-20-29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,28-29H,2,18-24H2,1H3,(H,31,34) |
Clave InChI |
SIVKXCGNYRNTBX-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


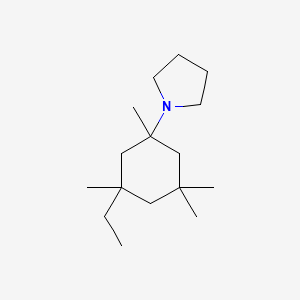
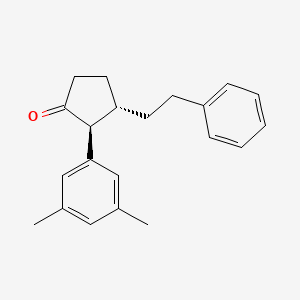
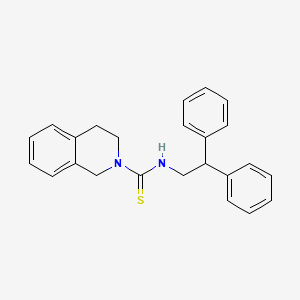
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
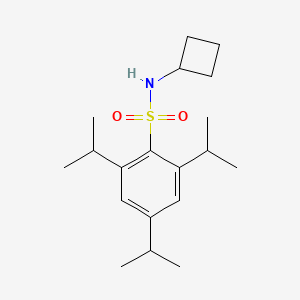

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
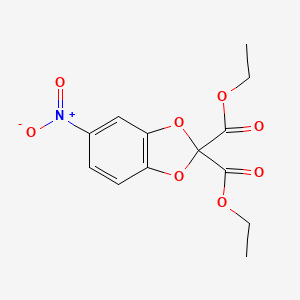

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
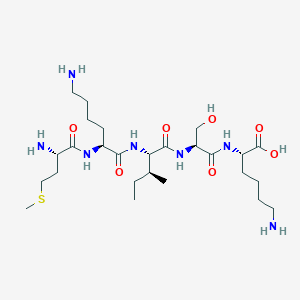
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
